Aromaticity and Conformational Deformability: Quantitative Differences Among Methylated Anthracenes
The aromatic character and conformational deformability of 2,7-dimethylanthracene (2,7-DMA) were quantified using Nucleus-Independent Chemical Shift (NICS) calculations and vibrational frequency analysis, respectively. When compared to anthracene (ANTH) and other methyl-anthracenes (MAs), 2,7-DMA exhibits a class-level reduction in aromaticity and a significant increase in conformational flexibility, as indicated by a lower out-of-plane deformation frequency [1]. This trend provides a quantitative basis for predicting its distinct environmental behavior and potential for enzymatic interactions relative to its less flexible, more aromatic counterparts.
| Evidence Dimension | Out-of-Plane Deformation Frequency (Lowest) |
|---|---|
| Target Compound Data | Lower than ANTH and MAs (specific value not reported in abstract) |
| Comparator Or Baseline | Anthracene (ANTH) and methyl-anthracenes (MAs) |
| Quantified Difference | Decrease follows the order: ANTH > MAs > DMAs |
| Conditions | Theoretical DFT calculations |
Why This Matters
This quantifies the increased conformational flexibility of 2,7-DMA, which is critical for applications where molecular recognition, self-assembly, or interaction with flexible biological targets (e.g., enzymes) is paramount.
- [1] Ostojić, B. D., Stanković, B., & Dordević, D. S. (2015). Aromaticity and conformational deformability of some environmental pollutants - Methylated anthracenes. Fresenius Environmental Bulletin, 24(1a). View Source
